molecular formula C21H17FN4O6S B2546160 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899733-63-2

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2546160
CAS RN: 899733-63-2
M. Wt: 472.45
InChI Key: UEQJAHRYRNLKSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel pyrazole derivatives has been a subject of interest in recent research. In one study, a pyrazole derivative with a benzo[d][1,3]dioxol-5-yl and a 3-methylthiophen-2-yl group was synthesized and characterized through various techniques including elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies . Another research effort led to the creation of a series of new benzenesulfonamides with a 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) moiety, starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Additionally, a flurbiprofen derivative was prepared by reacting benzo[d]thiazol-2-amine with flurbiprofen, yielding a product that was fully analyzed using spectral data .

Molecular Structure Analysis

The molecular structure of the synthesized pyrazole derivative in one study was confirmed by single crystal X-ray diffraction, revealing a triclinic crystal system and a twisted conformation between the pyrazole and thiophene rings. The pyrazole ring was found to adopt an E-form and an envelope conformation . In the case of the flurbiprofen derivative, the structure was characterized by spectral data, although detailed information about the crystallography was not provided .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The pyrazole derivative described in one paper exhibits three-dimensional supramolecular self-assembly, stabilized by intermolecular hydrogen bonds and π-π stacking interactions. Hirshfeld surface analysis and thermogravimetric analysis were used to study the short intermolecular interactions and thermal decomposition, respectively. The compound's electronic structure was optimized using ab-initio methods, and its nonlinear optical properties were discussed based on polarizability and hyperpolarizability values . The bioactivity studies on the new benzenesulfonamides revealed cytotoxic activities and strong inhibition of human carbonic anhydrase isoforms, indicating potential for anti-tumor applications .

Scientific Research Applications

Antitumor and Anticancer Activity

A study synthesized and characterized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing promising anti-tumor activities against hepatocellular carcinoma cell lines. Compounds exhibited significant inhibitory concentrations, indicating their potential as potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).

Synthesis and Evaluation as Anti-Inflammatory Agents

Research into celecoxib derivatives explored their synthesis and characterization, evaluating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds showed promising results, with one exhibiting significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Biological Activity of Metal Complexes

A study focused on the synthesis, characterization, and biological activity of metal complexes derived from benzohydrazide showed significant in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells and some Gram-positive bacteria, underscoring the therapeutic potential of these complexes (Asegbeloyin et al., 2014).

Fluorescent Chemosensors for Metal Ion Detection

Novel pyrazoline derivatives have been synthesized and investigated as fluorescent chemosensors for the selective detection of metal ions such as Fe3+ and Hg2+. These studies highlight the potential of these compounds in environmental monitoring and analytical chemistry applications (Khan, 2020); (Bozkurt & Gul, 2018).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, determining its physical and chemical properties, and exploring its potential uses in various fields .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O6S/c22-13-2-4-14(5-3-13)26-19(15-9-33(29,30)10-16(15)25-26)24-21(28)20(27)23-8-12-1-6-17-18(7-12)32-11-31-17/h1-7H,8-11H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQJAHRYRNLKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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